molecular formula C7Cl5F3 B1591116 1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene CAS No. 384-83-8

1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene

Cat. No. B1591116
CAS RN: 384-83-8
M. Wt: 318.3 g/mol
InChI Key: OFYUASAFKNCGBJ-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7Cl5F3. It is a derivative of benzene, where five hydrogen atoms have been replaced by chlorine atoms and one by a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of 1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene consists of a benzene ring with five chlorine atoms and one trifluoromethyl group attached to it . The exact 3D structure and bond angles would require more detailed analysis or simulation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene, such as its melting point, boiling point, and density, are not specified in the sources retrieved .

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries
    • Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
    • Methods of Application : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
    • Results or Outcomes : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Organic Synthesis
    • Summary of Application : Pentachloropyridine is one of the most important perhalogenated compounds which find broad applications in many fields of chemistry . It is used as building blocks in the synthesis of chemical relevant organic compounds .
    • Methods of Application : Mono-, di-, tri-, tetra-, and penta-substituted pyridine, fused heterocyclic compounds, macrocycles, and other useful organic compounds have been synthesized from the reaction of the corresponding C-, N-, S-, P-, and O-centered nucleophiles as well as bidentate nucleophiles with pentachloropyridine .
    • Results or Outcomes : The use of pentachloropyridine in organic synthesis has been shown in the literature that many factors including the nature of nucleophile, reaction condition, and solvent can have significant influences in the regiochemistry of the reactions of this heteroaromatic compound .

properties

IUPAC Name

1,2,3,4,5-pentachloro-6-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7Cl5F3/c8-2-1(7(13,14)15)3(9)5(11)6(12)4(2)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYUASAFKNCGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7Cl5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560221
Record name 1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene

CAS RN

384-83-8
Record name 1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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